molecular formula C13H9BrClNO B2513294 4-bromo-N-(4-chlorophenyl)benzamide CAS No. 21354-23-4

4-bromo-N-(4-chlorophenyl)benzamide

Cat. No.: B2513294
CAS No.: 21354-23-4
M. Wt: 310.58
InChI Key: CLXLJFDQQXOMQK-UHFFFAOYSA-N
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Description

4-bromo-N-(4-chlorophenyl)benzamide is an organic compound with the molecular formula C13H9BrClNO It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-chlorophenyl)benzamide typically involves the reaction of 4-bromoaniline with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-bromoaniline+4-chlorobenzoyl chlorideThis compound+HCl\text{4-bromoaniline} + \text{4-chlorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-bromoaniline+4-chlorobenzoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-chlorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene rings can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The benzene rings can be oxidized to form quinones under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of the amide group.

    Oxidation: Potassium permanganate in acidic or basic medium can be used for the oxidation of benzene rings.

Major Products Formed

    Substitution: Products with different halogen or functional group substitutions on the benzene rings.

    Reduction: Formation of 4-bromo-N-(4-chlorophenyl)aniline.

    Oxidation: Formation of quinones and other oxidized derivatives.

Scientific Research Applications

4-bromo-N-(4-chlorophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-chlorophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of bromine and chlorine atoms can enhance its binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3-chlorophenyl)benzamide
  • 4-bromo-N-(2-chlorophenyl)benzamide
  • 4-bromo-N-(4-fluorophenyl)benzamide

Uniqueness

4-bromo-N-(4-chlorophenyl)benzamide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The presence of both halogens on the benzene rings can enhance its potential as a pharmacophore in drug design.

Properties

IUPAC Name

4-bromo-N-(4-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXLJFDQQXOMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromo-N-(4-chloro-phenyl)-benzamide (4) used is prepared by the following procedure. To a solution of 4-chloroaniline (2, 66.0 g, 517.4 mmol) and 4-bromobenzoyl chloride (3, 109.0 g, 497.5 mmol) in dichloromethane (1200 mL) is added triethyl amine (83.2 mL, 597.0 mmol). The reaction mixture is then poured into 0.05 N sodium hydroxide solution and the resulted suspension is stirred at rt for 1 h. The solid formed is filtered and washed well with water. It is dried in vacuo and used for the next step.
Name
4-chloroaniline
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
83.2 mL
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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